3-Ethyl-4-formylbenzonitrile
Overview
Description
3-Ethyl-4-formylbenzonitrile is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.18 g/mol . The IUPAC name for this compound is 3-ethyl-4-formylbenzonitrile . It is a yellow solid .
Molecular Structure Analysis
The InChI code for 3-Ethyl-4-formylbenzonitrile is 1S/C10H9NO/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5,7H,2H2,1H3 . The Canonical SMILES for this compound is CCC1=C(C=CC(=C1)C#N)C=O .Physical And Chemical Properties Analysis
3-Ethyl-4-formylbenzonitrile has a molecular weight of 159.18 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 40.9 Ų . The complexity of the molecule is 203 .Scientific Research Applications
Synthesis of Isoindolinones
3-Ethyl-4-formylbenzonitrile plays a role in the synthesis of various organic compounds. For example, it can contribute to the synthesis of isoindolinones, a class of organic compounds with potential applications in pharmaceuticals and material science. A study demonstrated a facile method for synthesizing 2,3-dihydro-3-methylidene-1H-isoindol-1-ones, derivatives of isoindolinones, using 2-formylbenzonitriles (Kobayashi et al., 2010).
CO2 Gas Sensing
Ethynylated-thiourea derivatives of 3-Ethyl-4-formylbenzonitrile have been utilized in the development of resistive-type CO2 gas sensors. These sensors operate at room temperature and show significant response to varying concentrations of CO2, demonstrating their potential for environmental monitoring applications (Daud et al., 2019).
Alkaline Hydrolysis Studies
The compound has been used in studies investigating the alkaline hydrolysis of nitriles and amides. Such studies are valuable in understanding reaction mechanisms and kinetics in organic chemistry, providing insights into the behavior of similar compounds under alkaline conditions (Bowden et al., 1997).
Molecular Structure and Spectral Analyses
3-Ethyl-4-formylbenzonitrile derivatives are also significant in molecular structure and spectral analysis research. Studies have synthesized and characterized compounds like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing insights into their molecular properties and potential applications in material science and pharmaceuticals (Singh et al., 2013).
Hammett Equation Validity
Research involving 3-Ethyl-4-formylbenzonitrile contributes to validating the Hammett equation, a fundamental principle in physical organic chemistry. This research provides valuable data on the electronic and atomic energies of substituted benzonitriles, enhancing our understanding of chemical reactivity and structure-activity relationships (Exner & Böhm, 2004).
Adsorption Studies
The compound is also used in studies exploring adsorption behaviors, particularly in the context of environmental science and chemical engineering. For instance, it plays a role in understanding the adsorption capacities and mechanisms of parabens on modified magnetic nanoparticles, contributing to the development of new methods for removing contaminants from water and other mediums (Chen et al., 2017).
properties
IUPAC Name |
3-ethyl-4-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYCHKIOSFTPQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591104 | |
Record name | 3-Ethyl-4-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-formylbenzonitrile | |
CAS RN |
202522-04-1 | |
Record name | 3-Ethyl-4-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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